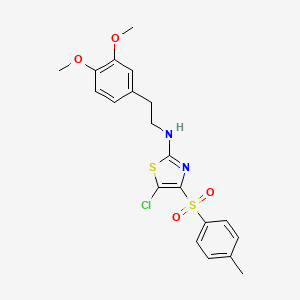
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidine ring attached to a benzaldehyde core
Preparation Methods
The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and piperidine under controlled temperatures and solvent conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the halogen atoms play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring. The uniqueness of this compound lies in its specific combination of halogen atoms and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYIQFBFYYSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)
![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)
![N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide](/img/structure/B2499754.png)


